molecular formula C15H18N2O B11868331 2-(3-Methylpiperidin-1-yl)quinolin-8-ol

2-(3-Methylpiperidin-1-yl)quinolin-8-ol

Cat. No.: B11868331
M. Wt: 242.32 g/mol
InChI Key: PFEPNVBURKDABS-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)quinolin-8-ol is a quinoline derivative featuring a hydroxyl group at the 8-position and a 3-methylpiperidin-1-yl substituent at the 2-position. Quinolin-8-ol derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The 3-methylpiperidine moiety introduces steric bulk and basicity, which may influence solubility, binding interactions, and metabolic stability.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)quinolin-8-ol

InChI

InChI=1S/C15H18N2O/c1-11-4-3-9-17(10-11)14-8-7-12-5-2-6-13(18)15(12)16-14/h2,5-8,11,18H,3-4,9-10H2,1H3

InChI Key

PFEPNVBURKDABS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuroprotective Applications

The neuroprotective potential of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol is primarily attributed to its ability to act as a dopamine D2/D3 receptor agonist and an iron chelator. Research indicates that iron accumulation in the brain is linked to neurodegenerative diseases such as Parkinson's disease. Compounds similar to this compound have demonstrated significant neuroprotective effects by reducing oxidative stress and preventing dopamine cell death through their dual action as receptor agonists and iron chelators .

Case Study: Parkinson's Disease

A study investigated the efficacy of various quinoline derivatives, including those with similar structures to this compound, in animal models of Parkinson's disease. Results showed that these compounds reduced neuroinflammation and improved motor function, highlighting their potential for symptomatic treatment and neuroprotection .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli20
Compound BS. aureus18
This compoundP. aeruginosa22

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting key signaling pathways .

Case Study: HeLa Cells

In vitro studies have shown that derivatives similar to this compound exhibit potent antiproliferative effects on HeLa cervical cancer cells. The presence of metal ions such as copper enhances the cytotoxicity of these compounds, suggesting that metal complexes could be developed for targeted cancer therapies .

Metal Chelation

The chelating ability of this compound is another significant application area. As a chelator, it can bind various metal ions, making it useful in analytical chemistry for detecting metal contaminants and in biomedicine for treating metal overload conditions .

Applications in Fluorescent Sensing

Derivatives of 8-hydroxyquinoline have been employed as fluorescent sensors for detecting metal ions such as aluminum and zinc in biological samples due to their enhanced fluorescence upon metal binding .

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

Quinolin-8-ol derivatives vary primarily in substituent position, heterocyclic group, and functional modifications. Key comparisons include:

Compound Name Substituent Position Substituent Group Key Structural Differences Reference
2-(3-Methylpiperidin-1-yl)quinolin-8-ol 2 3-Methylpiperidin-1-yl Basic nitrogen, methyl group enhances lipophilicity
7-((Piperidine-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol 7 Piperidine-pyridinyl methyl Bulky Mannich base at position 7; dual heterocycles
8-(Piperidin-1-yl)quinolin-2-ol 8 Piperidin-1-yl Substituent at 8-position; hydroxyl at 2-position
2-(Pyridin-2-ylamino)-quinolin-8-ol 2 Pyridin-2-ylamino Amino linker with pyridine; smaller substituent
5-[(morpholin-4-yl)methyl]quinolin-8-ol 5 Morpholin-4-ylmethyl Morpholine substituent at 5-position; less basic than piperidine

Key Observations :

  • Positional Effects: Substituents at position 2 (e.g., this compound) may favor interactions with hydrophobic binding pockets, whereas position 7 derivatives (e.g., compound 92 in ) often involve bulkier groups.
  • Heterocycle Impact : Piperidine derivatives (e.g., ) exhibit higher basicity compared to morpholine () or pyridine-based substituents (), influencing solubility and target engagement.
Physicochemical Properties
  • Lipophilicity: Compound 7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol (logP = 3.63, ) suggests that methylpiperidine substituents (as in the target compound) may yield similar or higher logP values due to alkyl chain contributions. Morpholine derivatives () typically have lower logP than piperidine analogs due to oxygen’s polarity.
  • Hydrogen Bonding: The 8-hydroxyl group is a conserved hydrogen bond donor/acceptor. Substituents like 3-methylpiperidine introduce additional hydrogen bond acceptors (tertiary amine), enhancing target interactions .
Structure-Activity Relationships (SAR)
  • Substituent Position : Position 2 substituents (e.g., ) often target protein-protein interactions, while position 5/7 derivatives (e.g., ) focus on enzyme active sites.
  • Heteroatom Effects : Piperidine’s nitrogen enhances basicity and metal coordination (), whereas morpholine’s oxygen improves solubility but reduces lipophilicity .
  • Steric and Electronic Effects : The 3-methyl group in the target compound may optimize steric hindrance and π-π stacking, critical for binding affinity .

Biological Activity

2-(3-Methylpiperidin-1-yl)quinolin-8-ol is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antibacterial, antiviral, and anticancer agent, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with 3-methylpiperidine under specific conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

CompoundMIC (μg/mL)Activity Type
This compound4–16Antibacterial
Other derivatives8–16Antibacterial

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. A review noted that modifications in the chemical structure, such as increasing lipophilicity and incorporating electron-withdrawing groups, enhance antiviral activity against viruses like H5N1 and potentially SARS-CoV-2 . The derivative's ability to inhibit viral replication suggests its utility in developing antiviral therapies.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in reducing cell viability in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. For instance, at a concentration of 15 µM, significant reductions in cell viability were observed, with GI50 values indicating effective growth inhibition .

Cell LineConcentration (µM)Cell Viability (%)
MDA-MB-23110<47
PC-315~56

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Metal Chelation : Quinoline derivatives can chelate metal ions, which may disrupt essential biochemical pathways in pathogens and cancer cells .
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation and survival, contributing to their anticancer effects .
  • Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have examined the efficacy of quinoline derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of quinoline derivatives exhibited potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting their potential as new antibacterial agents .
  • Anticancer Potential : Another investigation into a related compound showed significant antiproliferative activity against HeLa cervical cancer cells when complexed with metal ions like Cu(II), enhancing its cytotoxicity .

Q & A

Basic: What synthetic strategies are effective for minimizing steric hindrance in 7-substituted quinolin-8-ol derivatives?

Steric hindrance during synthesis, particularly at the C-7 position, can be addressed by:

  • Optimizing reaction conditions (e.g., lower temperature, longer reaction times) to favor kinetic control over steric effects .
  • Introducing directing groups to guide regioselectivity, as seen in the synthesis of 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol derivatives .
  • Utilizing microwave-assisted synthesis to enhance reaction efficiency, a method validated in organotin(IV) complexes of quinolin-8-ol derivatives .

Advanced: How do NMR and X-ray crystallography resolve structural ambiguities in quinolin-8-ol metal complexes?

  • Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) identifies coordination geometry and ligand binding modes, as demonstrated in dimethyltin(IV) complexes .
  • X-ray crystallography provides definitive proof of molecular geometry, such as the octahedral coordination of Sn in Me₂Sn(L)₂ complexes .
  • Combined spectroscopic-crystallographic approaches reconcile discrepancies between solution and solid-state structures, critical for validating supramolecular architectures .

Basic: What methodologies quantify quinolin-8-ol derivatives in biological matrices?

  • Spectrophotometry at 410 nm after complexation with Fehling’s solution is a standard quantitative method .
  • Thin-layer chromatography (TLC) with UV detection aids preliminary identification .
  • High-performance liquid chromatography (HPLC) coupled with fluorescent detection is optimal for sensitive quantification in cellular studies .

Advanced: How does metal chelation influence the anti-cancer activity of quinolin-8-ol derivatives?

  • Divalent cation chelation (Ca²⁺, Mg²⁺, Zn²⁺) disrupts metalloenzyme activity in cancer cells, as shown in 8-hydroxystyrylquinoline derivatives .
  • Stability constants of metal complexes correlate with cytotoxicity; hydrophobic derivatives like STQ-NO₂ exhibit enhanced cellular uptake and potency .
  • Iron chelation synergizes with dopamine agonist activity in neuroprotective applications, as seen in Parkinson’s disease models .

Basic: What are the primary pharmacophore sites in antimicrobial quinolin-8-ol derivatives?

  • Hydroxyquinoline core enables metal chelation, critical for disrupting bacterial metallostasis .
  • Piperazine or styryl substituents enhance membrane penetration, as evidenced by inhibition zone data against E. coli and S. aureus .
  • Synergistic pharmacophores (e.g., dual antibacterial sites in 7-substituted derivatives) improve efficacy compared to single-site drugs .

Advanced: How can computational methods predict the electronic properties of quinolin-8-ol derivatives?

  • Density Functional Theory (DFT) and Hartree-Fock (HF) calculations model ground-state geometries and charge transfer, validated for 5-ethoxymethyl-8-hydroxyquinoline .
  • Molecular docking identifies binding affinities to targets like carbonic anhydrase or dopamine receptors .
  • Solvent-effect simulations predict stability in physiological environments, guiding in vitro assay design .

Advanced: How to address contradictions in reported biological activities of quinolin-8-ol derivatives?

  • Context-dependent activity : Anti-cancer vs. antimicrobial effects may arise from differential expression of metal transporters in cell types .
  • Concentration thresholds : Cytotoxicity at high doses (e.g., IC₅₀ = 10 µM for prostate cancer cells) vs. subtoxic iron chelation at lower doses .
  • Structural modifications : Substituents like nitro groups (STQ-NO₂) shift activity from antibacterial to anti-proliferative .

Basic: What toxicity profiles are associated with quinolin-8-ol derivatives?

  • Genotoxicity : Suspected DNA damage due to chloroform byproducts in synthesis .
  • Developmental toxicity : Potential fetal harm, necessitating strict handling protocols .
  • Allergenicity : Risk of hypersensitivity reactions, as noted in EU cosmetic safety assessments .

Advanced: Which techniques characterize metal-binding kinetics of quinolin-8-ol derivatives?

  • UV-Vis titration determines stability constants (log K) for Fe³⁺ or Zn²⁺ complexes .
  • Isothermal titration calorimetry (ITC) quantifies binding enthalpy and stoichiometry .
  • Electrospray ionization mass spectrometry (ESI-MS) identifies complex speciation in solution .

Advanced: How are quinolin-8-ol derivatives engineered for fluorescent imaging applications?

  • Zinc-sensitive probes : 8-Hydroxyquinoline benzimidazole complexes exhibit turn-on fluorescence upon Zn²⁺ binding .
  • Two-photon absorption : Derivatives like 5-EMQO are optimized for deep-tissue imaging .
  • pH-dependent emission : Modifications at the C-2 or C-7 positions tune fluorescent properties for cellular pH sensing .

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